Product packaging for Amcenestrant(Cat. No.:CAS No. 2114339-57-8)

Amcenestrant

Cat. No.: B610687
CAS No.: 2114339-57-8
M. Wt: 554.5 g/mol
InChI Key: KISZAGQTIXIVAR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Selective Estrogen Receptor Degraders (SERDs) in Cancer Therapy

A significant portion of breast tumors, classified as luminal, are hormone receptor-positive, meaning their growth is fueled by hormones like estrogen. frontiersin.org Endocrine therapies, which manipulate estrogen receptor (ER) signaling, are a cornerstone of treatment for these cancers. frontiersin.org This class of drugs includes selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which block estrogen's effects, and aromatase inhibitors (AIs) such as anastrozole (B1683761) and letrozole (B1683767), which suppress estrogen production. frontiersin.org

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine therapy. wikipedia.org Unlike SERMs that only block the receptor, SERDs bind to the estrogen receptor and trigger its degradation, thereby downregulating the entire signaling pathway. wikipedia.orgresearchgate.net Fulvestrant (B1683766) is a well-established SERD, but its administration via intramuscular injection and potential for suboptimal ER blockade have spurred the development of new, orally bioavailable SERDs. wikipedia.orgaacrjournals.orgnih.gov The aim of these next-generation SERDs is to offer improved convenience and potentially overcome resistance mechanisms that can develop with other endocrine therapies. nih.gov

Amcenestrant as a Next-Generation Oral SERD in Research

This compound emerged as a promising next-generation oral SERD in oncology research. annualreviews.org It was designed to be a pure estrogen receptor antagonist with a dual mechanism of action: binding to and degrading the estrogen receptor, leading to a potent inhibition of ER signaling. onclive.comtargetedonc.comnih.gov Preclinical studies demonstrated its ability to induce tumor regression in ER-positive breast cancer models. nih.govonclive.com A key feature of this compound was its oral bioavailability, a significant potential advantage over the injectable fulvestrant. onclive.com

Historical Development and Discovery of this compound

The discovery and development of this compound (SAR439859) were the result of a dedicated medicinal chemistry program by Sanofi. acs.org The research aimed to create a potent oral SERD with superior pharmaceutical properties. aacrjournals.org this compound's chemical structure features a 6,7-dihydro-5H-benzo komen.organnulene core with a phenol (B47542) attached to an O-linked fluoropropyl-pyrrolidine side chain. scienceopen.com This specific side chain was a key driver of its potent antagonist and degradation activities against both wild-type and certain mutant forms of the estrogen receptor. aacrjournals.org

The development program for this compound progressed through several clinical trial phases to evaluate its efficacy. The AMEERA (this compound Metastatic ER+ breast cAncer) program included several key studies:

AMEERA-1 (NCT03284957): A Phase 1/2 study to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound as a single agent and in combination with other anti-cancer therapies. scienceopen.commycancergenome.org

AMEERA-2 (NCT03816839): A Phase 1 study in Japanese women with ER-positive, HER2-negative advanced breast cancer. nih.gov

AMEERA-3 (NCT04059484): A Phase 2 trial comparing this compound to physician's choice of endocrine monotherapy in patients with endocrine-resistant, ER-positive, HER2-negative advanced breast cancer. onclive.comonclive.comglobenewswire.com

AMEERA-5 (NCT04478266): A Phase 3 trial evaluating this compound in combination with palbociclib (B1678290) versus letrozole plus palbociclib in the first-line treatment of ER+/HER2- advanced breast cancer. sanofi.comnih.govtargetedonc.com

AMEERA-6 (NCT05128773): A Phase 3 trial comparing this compound with tamoxifen in patients with hormone receptor-positive early breast cancer who had discontinued (B1498344) adjuvant aromatase inhibitor therapy due to toxicity. sanofi.comtargetedonc.combigagainstbreastcancer.org

Despite initial promising preclinical data, the clinical development of this compound was ultimately discontinued. sanofi.comtargetedonc.com In March 2022, it was announced that the AMEERA-3 trial did not meet its primary endpoint of improving progression-free survival. globenewswire.comsanofi.com Subsequently, in August 2022, Sanofi announced the discontinuation of the entire this compound global clinical development program. sanofi.com This decision was based on a prespecified interim analysis of the AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that this compound in combination with palbociclib did not meet the prespecified boundary for continuation compared to the control arm. sanofi.comtargetedonc.com Following this, all other studies of this compound, including AMEERA-6, were also discontinued. sanofi.com

Research Findings

Preclinical Research

In preclinical studies, this compound demonstrated potent and broad ER antagonist and degrader activities across a variety of ER+ cell lines. aacrjournals.org It showed superior inhibition of ER signaling and tumor cell growth compared to other SERDs in these models. aacrjournals.org In vivo studies also showed significant tumor regression in ER+ breast cancer models, including those with the ESR1 Y537S mutation, which can confer resistance to other endocrine therapies. aacrjournals.org Furthermore, the combination of this compound with the CDK4/6 inhibitor palbociclib showed increased efficacy in these models. aacrjournals.org

Clinical Research

The clinical trial program for this compound provided valuable data despite its discontinuation.

The AMEERA-3 trial compared this compound to the physician's choice of endocrine therapy in patients with endocrine-resistant ER+/HER2- advanced breast cancer. onclive.com The results showed that this compound did not significantly improve progression-free survival (PFS) compared to the control arm. onclive.com The median PFS was 3.6 months for this compound versus 3.7 months for the physician's choice of therapy. ascopubs.org

The AMEERA-5 trial was a Phase 3 study evaluating this compound in combination with palbociclib for the first-line treatment of ER+/HER2- advanced breast cancer. nih.gov A prespecified interim analysis led to the trial being stopped for futility. nih.gov The hazard ratio for PFS was 1.209, indicating no benefit for the this compound combination. nih.gov The 6-month PFS rate was 82.7% for the this compound plus palbociclib arm compared to 86.9% for the letrozole plus palbociclib arm. nih.gov

The table below summarizes the key details of the AMEERA clinical trials.

Trial IdentifierPhaseDescriptionKey Findings
AMEERA-1 (NCT03284957)1/2Evaluated safety, efficacy, and pharmacokinetics of this compound alone and in combination. scienceopen.commycancergenome.orgShowed encouraging anti-tumor activity in heavily pretreated patients. aacrjournals.org
AMEERA-2 (NCT03816839)1Evaluated pharmacokinetics, efficacy, and safety in Japanese women. nih.govFavorable safety profile at 400 mg once daily. nih.gov
AMEERA-3 (NCT04059484)2Compared this compound to physician's choice of endocrine monotherapy. onclive.comonclive.comglobenewswire.comDid not meet primary endpoint of improving progression-free survival. onclive.comglobenewswire.com
AMEERA-5 (NCT04478266)3This compound + palbociclib vs. letrozole + palbociclib in first-line treatment. sanofi.comnih.govtargetedonc.comStopped for futility at interim analysis; did not meet prespecified boundary for continuation. sanofi.comnih.gov
AMEERA-6 (NCT05128773)3This compound vs. tamoxifen in patients who discontinued AIs. sanofi.comtargetedonc.combigagainstbreastcancer.orgDiscontinued following the results of AMEERA-5. sanofi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30Cl2FNO3 B610687 Amcenestrant CAS No. 2114339-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISZAGQTIXIVAR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114339-57-8
Record name Amcenestrant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114339578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMCENESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBF1NHY02O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research and Cellular Biology of Amcenestrant

Estrogen Receptor (ER) Antagonism and Degradation Profile

Amcenestrant's primary function is to act as a competitive antagonist of the estrogen receptor, which it achieves through a dual mechanism of blocking and degrading the receptor. onclive.comtargetedonc.com This dual activity results in a more profound inhibition of ERα pathways compared to other inhibitors. nih.gov

Upon administration, this compound selectively targets and binds to the estrogen receptor. nih.govcancer.gov This binding event is crucial as it induces a significant conformational change in the ER protein. nih.govcancer.govtargetedonc.com This altered conformation is unstable and transitions the ERα into an inactive state, which is a prerequisite for its subsequent degradation. nih.govspringermedizin.dewikipedia.org

As a SERD, this compound's key feature is its ability to cause the degradation and downregulation of the ER protein. wikipedia.org The conformational change induced by this compound binding leads to the formation of an unstable SERD-ER complex. springermedizin.denih.govd-nb.info This complex is targeted by the cellular machinery for proteasomal-mediated degradation, effectively reducing the total levels of ERα protein within the cancer cells. cancer-research-network.com Preclinical studies have demonstrated this compound's high efficiency in this process, eliciting up to 98% receptor degradation in in-vitro assays at nanomolar concentrations. nih.govmdpi.comamazonaws.com The reduction in ERα levels by this compound has been shown to be comparable to that of fulvestrant (B1683766) in vitro. scienceopen.com

By binding to, altering, and ultimately degrading the estrogen receptor, this compound effectively prevents ER-mediated signaling. nih.govcancer.govsanofi.com This action blocks the transcription of ER target genes, which are essential for the growth and survival of ER-expressing cancer cells. springermedizin.denih.gov The potent dual activity of antagonizing and degrading the ER results in a comprehensive inhibition of the ER signaling pathway. researchgate.netnih.govd-nb.info

Induction of ER Degradation Mechanisms

ERα Expression Modulation

This compound directly modulates the expression of estrogen receptor alpha (ERα) by promoting its degradation. mdpi.com In preclinical studies using ER+ breast cancer cell lines, treatment with this compound led to a potent and significant decrease in the expression of ERα. mdpi.com Clinical data from the AMEERA-1 trial supported these preclinical findings, showing a reduction in ER nucleus H-score in paired tumor biopsies following this compound therapy. researchgate.net Further biomarker analysis demonstrated a decrease in the expression of ER-regulated genes and proteins, such as the progesterone (B1679170) receptor (PgR), confirming on-target pathway inhibition. nih.govresearchgate.net

Table 1: Effect of this compound on ERα and Related Biomarkers (AMEERA-1 Trial)
BiomarkerMethod of AnalysisObserved Change with this compoundReference
ER Nucleus H-ScoreImmunohistochemistry (IHC)Decrease from screening to cycle 2, day 28 researchgate.net
PgR Nucleus H-ScoreImmunohistochemistry (IHC)Decrease from screening to cycle 2, day 28 researchgate.net
Ki67 Protein ExpressionImmunohistochemistry (IHC)Decrease in percent of positive cells researchgate.net
ER Activation ScoreGene Set Variation Analysis (GSVA)Decrease from screening to cycle 2, day 28 researchgate.net

Differential Activity Across ER Subtypes and Variants

A significant aspect of this compound's preclinical and clinical profile is its activity against both wild-type (wt) and mutant forms of the estrogen receptor. aacrjournals.orgresearchgate.net Acquired mutations in the ESR1 gene, which encodes ERα, are a common mechanism of resistance to endocrine therapies. This compound has demonstrated potent antagonist and degradation activities against both wild-type and key mutant ERs, such as Y537S and D538G. scienceopen.comaacrjournals.org

In preclinical models, this compound showed significant tumor regression in xenografts harboring the ESR1 Y537S mutation. aacrjournals.orgresearchgate.net Clinical studies have further substantiated these findings. Data from the AMEERA-1 and AMEERA-3 trials showed that this compound provided clinical benefit irrespective of the baseline ESR1 mutation status. onclive.comtargetedonc.comcancernetwork.com In patients with detectable ESR1 mutations in circulating tumor DNA (ctDNA), treatment with this compound led to a decrease or complete clearance of the mutant alleles, including the resilient D538G and Y537S variants. targetedonc.comresearchgate.netcancernetwork.com Specifically, in the AMEERA-3 trial, a numerically longer progression-free survival was observed with this compound compared to standard endocrine therapy in patients with ESR1 mutations. onclive.comnih.govfrontiersin.org This suggests that the Y537S mutation does not confer resistance to this compound. nih.gov

Table 2: Activity of this compound on ESR1 Mutational Status
ESR1 VariantFindingStudy ContextReference
Y537SPotent antagonist and degradation activityPreclinical aacrjournals.orgresearchgate.net
D538GDiminished allele frequency post-treatmentClinical (AMEERA-1) targetedonc.comcancernetwork.com
Y537SDiminished allele frequency post-treatmentClinical (AMEERA-1) targetedonc.comcancernetwork.com
Mutant ESR1 (general)57.7% of baseline mutations cleared on treatmentClinical (AMEERA-3) nih.gov
Wild-type ESR1Demonstrated antitumor activityClinical (AMEERA-1) cancernetwork.comfrontiersin.org

Investigation of Non-Targeted Cellular Pathway Modulation

While this compound is a selective ER degrader, its broader cellular impact has been a subject of investigation. Preclinical studies have reported no significant off-target activity. mdpi.comamazonaws.com However, research into combination therapies suggests potential modulation of other pathways. In HER2+/ER+ cell line models, combining this compound with HER2-targeted tyrosine kinase inhibitors (TKIs) like neratinib (B1684480), lapatinib (B449), and tucatinib (B611992) resulted in synergistic or additive anti-proliferative effects. researchgate.netresearchgate.net This combination enhanced the inhibition of downstream signaling proteins such as p-EGFR, p-HER2, and p-Akt compared to this compound alone. mdpi.com Furthermore, combinations of this compound and HER2-targeted agents led to an increase in apoptosis induction compared to single-agent treatments in certain cell lines. mdpi.com

Additionally, clinical studies have assessed the potential for this compound to interact with drug-metabolizing enzymes. In the AMEERA-2 study, analysis of 4β-hydroxycholesterol ratios suggested a potential for this compound to induce CYP3A activity. springermedizin.denih.gov This indicates a possible non-ER-mediated systemic effect that could influence the metabolism of other drugs.

Preclinical Research and in Vitro / in Vivo Efficacy

Cell Line Studies and Antitumor Efficacy

In vitro studies using various breast cancer cell lines have been crucial in characterizing the antitumor properties of amcenestrant, demonstrating its ability to inhibit proliferation and degrade the estrogen receptor.

ER-Positive Breast Cancer Cell Proliferation Inhibition

This compound has demonstrated potent antagonist and degradation activities against the estrogen receptor, leading to the inhibition of ER signaling and tumor cell growth across a wide panel of ER+ cell lines. researchgate.netaacrjournals.orgspringermedizin.de Initial investigations confirmed that this compound has a potent inhibitory effect on the growth of the ER+ cell line MCF-7. mdpi.com The compound selectively induces the degradation of estrogen receptor α (ERα) in MCF-7 breast cancer cells. caymanchem.com Studies have reported its effectiveness in decreasing 17β-estradiol-induced proliferation of MCF-7 cells expressing wild-type ERα. caymanchem.com

Inhibition of Proliferation in ER-Positive Breast Cancer Cell Lines by this compound
Cell LineER StatusKey FindingReference
MCF-7Wild-Type ERαPotent inhibition of cell growth. mdpi.com
MCF-7Wild-Type ERαSelectively induces ERα degradation with an EC50 of 0.2 nM. caymanchem.com
MCF-7Wild-Type ERαDecreases 17β-estradiol-induced proliferation with an EC50 of 20 nM. caymanchem.com
MDA-MB-361ER+ / HER2+Exhibited higher sensitivity to this compound compared to BT-474 cells. researchgate.net
BT-474ER+ / HER2+Showed less sensitivity to this compound compared to MDA-MB-361 cells. researchgate.net

Comparative Analysis with Established SERDs (e.g., Fulvestrant)

Comparative studies have shown that this compound has a similar in vitro profile to the established SERD, fulvestrant (B1683766), particularly in terms of downregulating ER target genes and inhibiting cell growth. mdpi.com The reduction in ERα levels by this compound was found to be comparable to fulvestrant in vitro. scienceopen.com However, some research suggests that this compound demonstrates broader and superior ER antagonist and degrader activities compared to other SERDs. researchgate.netaacrjournals.org While the in vitro biological profile of this compound regarding ER antagonism, degradation, and inhibition of tumor cell proliferation was similar to fulvestrant, key differences emerge in more complex models. escholarship.org

Comparative In Vitro Efficacy of this compound vs. Fulvestrant
ParameterThis compoundFulvestrantReference
ER DegradationComparable to fulvestrant; elicits 98% degradation efficiency at 0.2 nM.Standard-of-care SERD for comparison. mdpi.comscienceopen.com
ER Target Gene DownregulationSimilar to fulvestrant.Standard benchmark for ER downregulation. mdpi.com
Inhibition of Cell GrowthSimilar to fulvestrant.Established inhibitor of ER+ cell growth. mdpi.com
Antagonist & Degrader ActivitiesReported as broader and superior compared to other SERDs.Standard SERD. researchgate.netaacrjournals.org

Efficacy in Endocrine-Resistant Cell Line Models

A significant aspect of this compound's preclinical evaluation is its activity in models of endocrine resistance. The compound has shown potency in tumors harboring ESR1 mutations that can confer resistance to other endocrine therapies, including fulvestrant. mdpi.com Specifically, this compound effectively decreases the proliferation of MCF-7 cells engineered to express common resistance-conferring mutations such as Y537S and D538G. caymanchem.com Its efficacy has also been demonstrated in tamoxifen-resistant cell lines. escholarship.org This suggests that this compound could be beneficial for patients whose disease has become resistant to standard endocrine treatments. researchgate.netaacrjournals.org

Xenograft Models and Tumor Regression Studies

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant antitumor activity of this compound.

Patient-Derived Xenograft (PDX) Model Responses

This compound has demonstrated potent efficacy in breast cancer xenograft murine models, leading to significant tumor shrinkage. scienceopen.com It has shown improved efficacy in PDX models when compared directly to fulvestrant. mdpi.com In a patient-derived xenograft model known as HCI013, which is derived from a tamoxifen-resistant tumor, this compound treatment resulted in significant tumor regression. researchgate.netaacrjournals.orgescholarship.org This effect was superior to that observed with fulvestrant, which only produced partial antitumor activity in the same model. escholarship.org Furthermore, this compound demonstrated strong synergistic activity when administered with the CDK4/6 inhibitor palbociclib (B1678290) in the HCI-013 PDX model. aacrjournals.orgresearchgate.net

Efficacy in ESR1 Mutant-Driven Xenograft Models

The efficacy of this compound has been consistently demonstrated in xenograft models driven by ESR1 mutations, which are a common mechanism of acquired resistance to endocrine therapy. scienceopen.com Treatment with this compound led to significant tumor regression in mouse xenograft models of MCF-7 tumors carrying the ESR1-Y537S mutation. researchgate.netaacrjournals.org Preclinical models have confirmed that this compound achieves significant anti-tumor efficacy and regression as a monotherapy in these endocrine-resistant models. aacrjournals.orgresearchgate.net The compound's activity is irrespective of the ESR1 mutational status, highlighting its potential to treat cancers with both wild-type and mutant ER. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net In these mutant ESR1 models, the efficacy of this compound was enhanced when co-administered with palbociclib. researchgate.netaacrjournals.org

Efficacy of this compound in In Vivo Xenograft Models
Xenograft Model TypeSpecific ModelKey FindingReference
Patient-Derived Xenograft (PDX)HCI013 (Tamoxifen-Resistant)Achieved significant tumor regression, outperforming fulvestrant. researchgate.netaacrjournals.orgcaymanchem.comescholarship.org
ESR1 Mutant-Driven XenograftMCF7-ESR1-Y537SDemonstrated significant tumor regression. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net
ESR1 Mutant-Driven XenograftMCF7-ESR1 wild type and mutant-Y537SShowed significant tumor regression. researchgate.net
Endocrine-Resistant PDXHCI-013Showed strong synergistic activity with palbociclib. aacrjournals.orgresearchgate.net

Mechanisms of Antitumor Activity in Preclinical Models

This compound (SAR439859) is a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) designed to antagonize and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers. aacrjournals.orgonclive.comnih.govspringermedizin.desanofi.com Its mechanism of action involves binding to the estrogen receptor, inducing a conformational change that leads to the receptor's degradation and subsequent inhibition of the ER signaling pathway. onclive.comspringermedizin.denih.govd-nb.info This dual action of antagonism and degradation has been demonstrated across a wide range of preclinical models. nih.govspringermedizin.denih.govd-nb.info

In Vitro Efficacy

In vitro studies have established this compound as a potent antagonist and degrader of both wild-type and mutant estrogen receptors. aacrjournals.orgresearchgate.net Research shows it effectively degrades ERα in MCF-7 breast cancer cells with a high efficacy of 98% and a potency (DC50) of 0.2 nM, which is comparable to fulvestrant. nih.govtandfonline.comd-nb.info Its unique fluoropropyl pyrrolidinyl side chain is credited with enabling broader and superior ER antagonist and degrader activities compared to other SERDs. aacrjournals.orgnih.govresearchgate.netfrontiersin.org This structural feature allows for optimal ER binding and potent inhibition of the ER signaling pathway in multiple ER+ breast cancer cell lines, including those resistant to tamoxifen (B1202) and fulvestrant. nih.govnih.gov

This compound's selectivity for ER-positive cells is a key aspect of its mechanism. Studies demonstrated its potent effect on the growth of the ER+ cell line MCF-7, while showing a lack of efficacy in ER-negative cell lines such as SK-BR-3 and HCC-1569. mdpi.com This highlights the compound's specific targeting of cells dependent on ER expression for their proliferation. mdpi.com Furthermore, this compound has shown efficacy against cell lines harboring ESR1 mutations, which are a common mechanism of resistance to endocrine therapies. nih.govmdpi.com It has demonstrated potent antagonist and degradation activities against the mutant Y537S ER. aacrjournals.orgresearchgate.net

The anti-proliferative effects of this compound have been quantified in various breast cancer cell lines. For instance, in MCF-7 cells (HER2-/ER+), this compound showed a half-maximal inhibitory concentration (IC50) value of 13.5 ± 4.96 nM. mdpi.com In HER2+/ER+ cell lines, the greatest effect was observed in the MDA-MB-361 line, where it reduced cell proliferation to 53.3 ± 2.8% at the highest tested concentration. mdpi.com

Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines

Cell LineER/HER2 StatusFindingCitation
MCF-7ER+/HER2-Potent ERα degradation (98% efficacy, 0.2 nM DC50). nih.govtandfonline.com
MCF-7ER+/HER2-Sensitive to this compound with an IC50 of 13.5 ± 4.96 nM. mdpi.com
SK-BR-3ER-/HER2+No IC50 achieved at concentrations up to 10 µM, showing selectivity. mdpi.com
HCC-1569ER-/HER2+No IC50 achieved at concentrations up to 10 µM, showing selectivity. mdpi.com
MDA-MB-361ER+/HER2+Reduced relative cell proliferation to 53.3 ± 2.8% at the highest concentration. mdpi.com
BT-474ER+/HER2+An IC50 for this compound was not achieved. mdpi.com
EFM-192aER+/HER2+An IC50 for this compound was not achieved. mdpi.com

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in multiple in vivo models, including cell line-derived xenografts and patient-derived xenograft (PDX) models. scienceopen.comnih.gov In a tamoxifen-sensitive MCF-7 xenograft model, this compound demonstrated dose-dependent inhibition of tumor growth. tandfonline.com

Crucially, this compound has shown significant efficacy in models of endocrine resistance. In an MCF7-ESR1 mutant-Y537S mouse tumor model and the HCI013 patient-derived tamoxifen-resistant xenograft tumor model, treatment with this compound resulted in significant tumor regression. aacrjournals.orgresearchgate.net Its performance in the HCI013 PDX model, which harbors a Y537S ESR1 mutation, was notably superior to fulvestrant. nih.gov this compound achieved tumor regression in this model, whereas fulvestrant only resulted in partial antitumor activity. nih.gov Significant tumor regressions in the HCI-013 PDX model were achieved at oral doses of 12.5 and 25 mg/kg administered twice daily. tandfonline.com

Preclinical studies have also explored the synergistic potential of this compound in combination with other targeted therapies. When co-administered with palbociclib, a CDK4/6 inhibitor, the efficacy of this compound was increased in mutant ESR1 models. aacrjournals.orgresearchgate.net This combination demonstrated strong synergistic activity in endocrine-resistant ER+ breast cancer mouse models, such as the ESR1-Y537S mutant-driven MCF7 tumor and the HCI-013 PDX model. aacrjournals.org Transcriptional analysis of tumor biopsies from these models revealed that while CDK4/6 inhibition by palbociclib can induce partial activation of ER pathways as a potential escape mechanism, this effect is completely abolished by the combination treatment with this compound. aacrjournals.org

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeModel NameKey FindingCitation
XenograftTamoxifen-sensitive MCF-7Exhibited dose-dependent tumor-growth inhibition. tandfonline.com
XenograftMCF7-ESR1 mutant-Y537SDemonstrated significant tumor regression. aacrjournals.orgresearchgate.net
PDXHCI013 (tamoxifen-resistant)Achieved tumor regression, contrasting with fulvestrant's partial activity. nih.gov
PDXHCI-013Significant tumor regressions achieved at oral doses of 12.5 and 25 mg/kg bid. tandfonline.com
Xenograft (endocrine-resistant)ESR1-Y537S mutant-driven MCF7Strong synergistic anti-tumor activity when combined with palbociclib. aacrjournals.org
PDX (endocrine-resistant)HCI-013Strong synergistic anti-tumor activity when combined with palbociclib. aacrjournals.org

Clinical Research Investigations

Early Phase Clinical Investigations (AMEERA-1, AMEERA-2)

The initial clinical evaluation of amcenestrant centered on the AMEERA-1 and AMEERA-2 trials, which were designed to assess the compound's safety, tolerability, and preliminary efficacy in postmenopausal women with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. d-nb.infonih.gov AMEERA-1 was a Phase 1/2, open-label, single-arm study conducted internationally, while AMEERA-2 was a Phase 1 study focused on a Japanese patient population. aacrjournals.org

In the AMEERA-1 trial, this compound as a monotherapy demonstrated antitumor activity in a heavily pretreated patient population. cancernetwork.comtargetedonc.com The dose-escalation portion of the study (Part A) involved patients receiving this compound at various doses, where preliminary signs of efficacy were observed. d-nb.info In the dose-expansion phase (Part B), a recommended Phase 2 dose was administered to a larger group of patients. d-nb.infonih.gov The majority of these patients had received multiple prior lines of therapy for advanced disease. d-nb.info

The findings from AMEERA-1 suggested that this compound's efficacy was comparable to historical data for fulvestrant (B1683766) in a similar patient setting. cancernetwork.comtargetedonc.com Notably, antitumor activity was observed irrespective of the baseline ESR1 mutation status, indicating potential benefit for patients with both wild-type and mutated estrogen receptors. d-nb.infonih.gov

The clinical activity of this compound monotherapy in the AMEERA-1 trial was quantified through assessments of the Objective Response Rate (ORR) and Clinical Benefit Rate (CBR).

Subgroup analyses revealed differences in clinical benefit based on ESR1 mutation status. The CBR for patients with wild-type ESR1 at baseline was 34.6%, while for patients with mutated ESR1, the CBR was 21.1%. d-nb.infonih.gov In a separate analysis of a subgroup of patients who had not received prior CDK4/6 inhibitors, mTOR inhibitors, or fulvestrant, higher efficacy rates were observed, with an ORR of 21.4% and a CBR of 64.3%. cancernetwork.comtargetedonc.com

Clinical Activity of this compound Monotherapy in AMEERA-1 (Dose Expansion Cohort)
Efficacy EndpointOverall Population (n=46)ESR1 Wild-Type (n=26)ESR1 Mutated (n=19)
Objective Response Rate (ORR)10.9%N/AN/A
Clinical Benefit Rate (CBR)28.3%34.6%21.1%

Pharmacodynamic assessments were a key component of the early-phase trials to confirm this compound's mechanism of action. Analyses from the AMEERA-1 trial, including paired tumor biopsies and circulating tumor DNA (ctDNA) from blood samples, provided direct evidence of ER target engagement. d-nb.infonih.gov

The results demonstrated both ER inhibition and degradation following treatment with this compound. d-nb.infonih.gov Furthermore, a notable reduction in detectable ESR1 mutations was observed in ctDNA, including resilient mutations such as Y537S and D538G. d-nb.infocancernetwork.com In patients with available data, a significant majority (93%) of those with baseline ESR1 mutations showed a decrease in the allele frequency of at least one mutation by the second cycle of treatment. cancernetwork.com A pooled biomarker analysis from the AMEERA-1 and AMEERA-2 studies further corroborated these findings, showing that a decrease in ER activity score and the proliferation marker Ki67 was associated with clinical benefit. aacrjournals.org

Preliminary Clinical Benefit Rate and Objective Response Rate Assessments

Phase II Clinical Studies (AMEERA-3)

Following the encouraging results from early-phase studies, the AMEERA-3 trial (NCT04059484) was initiated. ascopubs.org This was a randomized, open-label, Phase II study designed to compare the efficacy of this compound monotherapy against a physician's choice of single-agent endocrine therapy (fulvestrant, an aromatase inhibitor, or tamoxifen) in patients with ER+/HER2- advanced breast cancer that had progressed on or after endocrine therapy. ascopubs.orgascopost.com

The primary endpoint of the AMEERA-3 trial was progression-free survival (PFS). ascopost.comsanofi.com The study ultimately did not meet this primary objective. ascopost.comsanofi.comcancernetwork.com

The median PFS for patients in the this compound arm was 3.6 months, compared to 3.7 months in the physician's choice of therapy arm. ascopost.com The hazard ratio for disease progression or death was 1.05, indicating no significant difference between the two treatment groups. ascopost.com The PFS rates at 6 and 12 months were also similar for both arms. ascopubs.orgascopost.com

Progression-Free Survival in the AMEERA-3 Trial
Treatment ArmMedian PFS (95% CI)6-Month PFS Rate12-Month PFS RateHazard Ratio (95% CI)
This compound3.6 months (2.0–3.9)35.5%20.4%1.05 (0.79–1.4)
Physician's Choice3.7 months (2.0–4.9)37.6%24.6%

In the subpopulation of patients with detectable ESR1 mutations at baseline, there was a numerical trend towards improved PFS with this compound compared to the control arm. ascopost.comonclive.com The median PFS for patients with ESR1 mutations treated with this compound was 3.7 months, versus 2.0 months for those receiving the physician's choice of therapy. ascopost.comnih.gov Conversely, in patients with wild-type ESR1, the median PFS was 3.5 months with this compound compared to 3.9 months in the control group. ascopost.com This suggests that while not statistically significant in this study, the activity of this compound may be more pronounced in the context of acquired ESR1 mutations, a known mechanism of resistance to prior endocrine therapies. nih.gov

Efficacy Trends in Specific Patient Subpopulations

Phase III Clinical Studies (AMEERA-5, AMEERA-6)

The clinical development program for this compound included two pivotal Phase III trials, AMEERA-5 and AMEERA-6, designed to evaluate its efficacy in different settings of ER+/HER2- breast cancer. sanofi.com However, the entire global clinical development program for this compound was discontinued (B1498344) in August 2022. sanofi.comresearchgate.net This decision was based on the recommendation of an Independent Data Monitoring Committee (IDMC) following a prespecified interim analysis of the AMEERA-5 study. sanofi.com Consequently, all other studies of this compound, including AMEERA-6, were also terminated. sanofi.com

Efficacy and Safety Evaluations in Combination Regimens

The AMEERA-5 trial was a randomized, double-blind study designed to assess the efficacy and safety of this compound in a combination regimen. nih.govascopubs.org The study evaluated this compound combined with the CDK4/6 inhibitor palbociclib (B1678290) against the standard first-line treatment of letrozole (B1683767) plus palbociclib for patients with previously untreated ER+/HER2- advanced breast cancer. nih.govascopubs.org Pre- and perimenopausal women and men participating in the trial also received goserelin. nih.gov

The AMEERA-6 trial was designed to evaluate this compound as a monotherapy in comparison to tamoxifen (B1202). bigagainstbreastcancer.orgbigagainstbreastcancer.org This study focused on patients with hormone receptor-positive early breast cancer who had discontinued adjuvant aromatase inhibitor (AI) therapy due to treatment-related toxicity. bigagainstbreastcancer.orgbigagainstbreastcancer.orgeortc.org The primary goal was to assess if this compound could offer a tolerable and effective alternative for this specific patient population. bigagainstbreastcancer.orghra.nhs.uk

Primary Endpoint Outcomes and Interim Analysis Findings

The primary endpoint for the AMEERA-5 trial was progression-free survival (PFS). nih.govascopubs.orgresearchgate.net A planned interim analysis was conducted to assess for futility. ascopubs.org The Independent Data Monitoring Committee (IDMC) reviewed the data and found that the combination of this compound with palbociclib did not meet the prespecified boundary for continuation when compared to the control arm of letrozole plus palbociclib. sanofi.com

The analysis, conducted after a median follow-up of 8.4 months, showed a stratified hazard ratio for PFS of 1.209 (95% CI, 0.939 to 1.557), with a one-sided P value of 0.9304. ascopubs.orgnih.gov This indicated that this compound in combination with palbociclib was unlikely to demonstrate superiority over the standard-of-care combination. sanofi.comascopubs.org Based on this outcome, the IDMC recommended stopping the trial for futility, and Sanofi subsequently discontinued the study. sanofi.comascopubs.org No new safety signals were identified during the analysis. sanofi.comascopubs.org

The primary endpoint for the AMEERA-6 trial was invasive breast cancer-free survival (IBCFS). researchgate.netascopubs.org However, due to the discontinuation of the entire this compound clinical program following the AMEERA-5 results, the AMEERA-6 study was terminated before any primary endpoint analysis could be conducted. sanofi.combigagainstbreastcancer.org

AMEERA-5 Interim Analysis Results (Primary Endpoint: Progression-Free Survival)
MetricThis compound + PalbociclibLetrozole + PalbociclibHazard Ratio (95% CI)P-value (one-sided)
6-Month PFS Rate82.7% (95% CI, 79.0 to 85.8)86.9% (95% CI, 83.5 to 89.6)1.209 (0.939 to 1.557)0.9304
Number of Patients534534

Adjuvant Setting Investigations and Comparative Research

This compound was investigated in the adjuvant setting through the AMEERA-6 (NCT05128773) trial. bigagainstbreastcancer.orgtargetedonc.com This Phase 3 study was a collaborative effort involving Sanofi, the Breast International Group (BIG), the European Organisation for Research and Treatment of Cancer (EORTC), and Alliance Foundation Trials (AFT). bigagainstbreastcancer.orgeortc.org

Biomarker Research and Predictive Signatures

ESR1 Mutation Analysis and Clinical Correlates

Mutations in the estrogen receptor 1 (ESR1) gene are a known mechanism of resistance to endocrine therapies. Clinical trials of amcenestrant have thoroughly investigated the impact of these mutations on the drug's efficacy.

The clinical activity of this compound has been evaluated in patient populations with both wild-type (WT) and mutated ESR1.

In the Phase 1/2 AMEERA-1 study, which involved heavily pretreated postmenopausal women with ER+/HER2- advanced breast cancer, clinical benefit from this compound was observed irrespective of the baseline ESR1 mutation status. nih.govd-nb.info The clinical benefit rate (CBR) was comparable between patients with ESR1 wild-type tumors and those with ESR1 mutations. researchgate.net Specifically, in an analysis of 58 patients with known ESR1 status, the CBR was 36.7% in the wild-type group and 32.1% in the mutant group. researchgate.netcancernetwork.com

A pooled analysis of the AMEERA-1 and AMEERA-2 studies further confirmed that clinical benefit was seen in patients with both wild-type ESR1 (13 patients) and mutated ESR1 (12 patients) at baseline. aacrjournals.org

Table 1: Clinical Outcomes by Baseline ESR1 Mutation Status

Trial Population This compound Arm Control/Comparator Arm Outcome Metric
AMEERA-1 ESR1 Wild-Type (n=26) 34.6% N/A Clinical Benefit Rate researchgate.net
ESR1 Mutated (n=19) 21.1% N/A Clinical Benefit Rate researchgate.net
AMEERA-3 ESR1 Wild-Type 3.5 months 3.9 months Median Progression-Free Survival nih.gov

This compound has demonstrated the ability to reduce or clear circulating tumor DNA (ctDNA) ESR1 mutations during treatment.

In the AMEERA-1 study, analysis of ctDNA showed that this compound therapy led to a decrease in the allele frequency of most ESR1 mutations by day 28 of the second cycle. springermedizin.de This reduction occurred in patients who achieved clinical benefit as well as in those who did not. springermedizin.de In a cohort of 31 patients with available data, 93% of those with ESR1 mutations at baseline showed a decrease in the allele frequency of at least one mutation while on treatment. cancernetwork.com Furthermore, in some cases, these mutations were completely cleared. springermedizin.de Good control of ESR1 mutations was also observed at the end of treatment, with no new on-target mutations emerging in patients who had initially derived clinical benefit. springermedizin.de

A pooled analysis of the AMEERA-1 and AMEERA-2 trials showed that in 19 patients with a baseline ESR1 mutation, 17 showed a decrease in mutation allele frequency on treatment, independent of clinical benefit. aacrjournals.org Conversely, an increase in ESR1 mutation allele frequency during treatment was associated with a lack of clinical benefit. researchgate.net

In the AMEERA-3 trial, 57.7% of ESR1 mutations detected at baseline were cleared on treatment with this compound, compared to 31.3% for the treatment of physician's choice. nih.gov

The efficacy of this compound has also been assessed against specific, common ESR1 mutations known to confer resistance to other endocrine therapies, such as D538G and Y537S.

Data from the AMEERA-1 trial indicated that this compound elicited clinical benefit in patients whose tumors harbored these resilient mutations. springermedizin.de Clinical benefit was achieved in 62.5% of patients with the D538G mutation and 37.5% of those with the Y537S mutation. cancernetwork.comspringermedizin.de Treatment with this compound was shown to diminish and, in some cases, completely clear both D538G and Y537S mutations. springermedizin.de Paired tumor biopsy and cell-free DNA analyses from the study confirmed a reduction in detectable ESR1 mutations, including Y537S. researchgate.net

In the AMEERA-3 trial, a notable finding was in the subgroup of patients with the ESR1-Y537S mutation. These patients experienced a numerically longer median PFS with this compound (3.8 months) compared to the physician's choice of therapy (1.9 months), suggesting this specific mutation does not confer resistance to this compound. nih.gov

A pooled analysis of AMEERA-1 and AMEERA-2 identified D538G and Y537S as the most prevalent ESR1 mutations in the study population. aacrjournals.org

On-Treatment ESR1 Mutation Clearance and Allele Frequency Dynamics

Estrogen Receptor Expression and Degradation as Biomarkers

As a selective estrogen receptor degrader (SERD), this compound's mechanism of action involves both antagonizing and degrading the estrogen receptor. researchgate.net This dual activity has been investigated as a pharmacodynamic biomarker.

Preclinical studies demonstrated that this compound is a potent antagonist of ER, achieving 98% degradation efficiency at low concentrations. mdpi.com Clinical studies have sought to confirm this activity in patients.

In the AMEERA-1 and AMEERA-2 trials, paired tumor biopsies were analyzed to assess changes in ER levels. d-nb.inforesearchgate.net A pooled analysis of these studies revealed that patients with ER-low or progesterone (B1679170) receptor (PgR)-low tumors (H-score: 0-3) at baseline did not derive benefit from this compound treatment. aacrjournals.org Upon treatment, ER and PgR levels decreased regardless of clinical benefit. aacrjournals.org

The AMEERA-4 "window of opportunity" study in early-stage breast cancer provided further insight. This trial randomized postmenopausal women to a short 14-day course of this compound or letrozole (B1683767) before surgery. nih.gov The study measured the absolute change in ER H-score from baseline, showing a substantial decrease in the this compound arms. researchgate.net

Table 2: Change in Estrogen Receptor H-Score in AMEERA-4

Treatment Arm Absolute Change in ER H-Score (LSM Estimate)
This compound 400 mg -176.7 researchgate.net
This compound 200 mg -202.9 researchgate.net

Cell Proliferation Markers (e.g., Ki-67) and Clinical Benefit Association

The antigen Ki-67 is a marker of cellular proliferation, and its suppression is a key indicator of endocrine therapy efficacy, particularly in the neoadjuvant setting. onclive.com

The AMEERA-4 trial's primary endpoint was the change in Ki-67 expression from baseline to surgery after 14 days of treatment. nih.gov Both tested doses of this compound demonstrated significant antiproliferative activity, as measured by the reduction in Ki-67. nih.govresearchgate.net

Table 3: Ki-67 Suppression in the AMEERA-4 Trial

Treatment Arm Relative Change from Baseline in Ki-67 (Geometric LSM Estimate)
This compound 400 mg -75.9% nih.govresearchgate.net
This compound 200 mg -68.2% nih.govresearchgate.net

The proportion of patients achieving complete cell cycle arrest (defined as post-treatment Ki-67 ≤ 2.7%) was also assessed, with 5 patients in the 400 mg this compound arm and 3 in the 200 mg arm meeting this endpoint. nih.gov

A pooled biomarker analysis from the AMEERA-1 and AMEERA-2 studies found that a low Ki-67 level at baseline tended to be associated with clinical benefit. aacrjournals.orgresearchgate.net Furthermore, a decrease in Ki-67 during treatment was mostly observed in patients who experienced clinical benefit, whereas it tended to increase in those without clinical benefit. aacrjournals.org

Other Molecular and Gene Expression Biomarker Analysis

Beyond ESR1, ER, and Ki-67, clinical trials of this compound have explored other potential biomarkers.

In the AMEERA-1 and AMEERA-2 studies, the expression of Progesterone Receptor (PgR) and B-cell lymphoma 2 (Bcl-2) were assessed by immunohistochemistry. d-nb.infoaacrjournals.org Patients with low PgR at baseline did not benefit from this compound. aacrjournals.org On-treatment, PgR levels decreased independently of clinical benefit. aacrjournals.org

A pooled analysis also utilized next-generation sequencing (NGS) on a 77-gene panel. aacrjournals.org At baseline, the most frequent pathogenic mutations after ESR1 (49%) were in PIK3CA (46%) and TP53 (33%). aacrjournals.org

Functional ER pathway activity was also evaluated using an "ER activity score" derived from RNA-sequencing data. aacrjournals.org A pharmacodynamic decrease in this ER activity score, much like the decrease in Ki-67, trended toward an association with clinical benefit. researchgate.net In the AMEERA-3 trial, a trend toward longer PFS was observed for patients with a high ER activity score at baseline who were treated with this compound versus TPC. nih.gov

Mechanisms of Resistance to Amcenestrant

ESR1 Mutation-Independent Resistance Pathways

Key ESR1-independent resistance mechanisms include:

Loss of Estrogen Receptor (ER) Dependence : Tumors may evolve to rely on alternative signaling pathways for growth and survival, thereby reducing their dependence on the ER signaling axis that amcenestrant targets. d-nb.infonih.gov

Activation of Other Oncogenic Signals : The loss of function in tumor suppressor genes or the activation of oncogenes can provide escape routes. For example, alterations in genes such as NF1 and ARID1A have been identified as potential mechanisms of resistance to endocrine therapies in general. d-nb.infonih.gov

Polyclonal Resistance : Tumors with ESR1 mutations may also contain subclones with other genomic changes that confer resistance through ER-independent pathways, creating a complex resistance profile. nih.gov

Table 1: Clinical Benefit Rate (CBR) of this compound by ESR1 Mutation Status (AMEERA-1 Trial)

Patient Group Clinical Benefit Rate (CBR)
ESR1 Wild-Type 36.7%
ESR1 Mutant 32.1%

Data sourced from Targeted Oncology and Next-generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC. targetedonc.comnih.gov

Oncogenic Signaling Pathway Crosstalk and Compensatory Mechanisms

A primary mechanism of acquired resistance to endocrine therapies, including SERDs like this compound, is the activation of alternative growth factor receptor pathways. cityofhope.org This crosstalk allows cancer cells to bypass the blockade of ER signaling. nih.gov

PI3K/AKT/mTOR Pathway : This is one of the most common escape pathways. cityofhope.org Its activation can uncouple tumor growth from the ER pathway, leading to resistance. While inhibitors of this pathway are used to counteract endocrine resistance, its hyperactivation remains a core resistance mechanism. researchgate.net

MAPK/ERK Pathway : Activation of the MAPK/ERK signaling cascade is another well-established mechanism of endocrine resistance. cityofhope.orgplos.org This pathway can be triggered by various receptor tyrosine kinases (RTKs) and leads to cell proliferation that is independent of estrogen stimulation.

HER2/ER Crosstalk : In HER2-positive/ER-positive (HER2+/ER+) breast cancer, complex bidirectional signaling between the HER2 and ER pathways is a known driver of therapeutic resistance. researchgate.netmdpi.com The use of a single-agent targeted therapy (either anti-HER2 or anti-ER) can lead to compensatory activation of the other pathway. mdpi.comresearchgate.net Preclinical studies investigating this compound in combination with HER2-targeted agents (like trastuzumab, neratinib (B1684480), lapatinib (B449), and tucatinib) showed synergistic or additive anti-proliferative effects, highlighting the importance of this crosstalk. mdpi.comlarvol.com The activation of estrogen signaling has been observed as a mechanism of acquired resistance to HER2-targeted therapies. mdpi.com

Table 2: Key Signaling Pathways Implicated in Resistance to Endocrine Therapy

Pathway Key Components Role in Resistance
PI3K/AKT/mTOR PI3K, AKT, mTOR Promotes ER-independent cell survival and proliferation. cityofhope.org
MAPK/ERK RAS, RAF, MEK, ERK Drives cell proliferation, bypassing the need for ER signaling. cityofhope.orgplos.org
Receptor Tyrosine Kinases (RTKs) HER2, EGFR, FGFR Activation leads to downstream signaling through MAPK and PI3K pathways, conferring resistance. nih.govresearchgate.net

This table summarizes general mechanisms of endocrine resistance that are relevant to SERDs like this compound.

Role of ERα Expression Loss in Acquired Resistance

The target of this compound is the estrogen receptor alpha (ERα). nih.gov Therefore, the loss of ERα expression is a direct and effective mechanism for tumors to acquire resistance. If the therapeutic target is no longer present, the drug cannot exert its effect.

Studies on endocrine resistance have shown that loss of ERα expression occurs in a subset of patients and is associated with tumor recurrence and the acquisition of a more aggressive phenotype. nih.gov In some models, the development of endocrine resistance is linked to the clonal expansion of cancer cells that are ERα-low or negative. plos.org While specific data focusing solely on this compound is limited, preclinical research provides indirect evidence. For instance, in HER2+/ER+ cell line models, a higher level of ERα expression was associated with greater sensitivity and potential for synergy when this compound was combined with HER2-targeted agents. researchgate.netmdpi.com This suggests that, conversely, lower or absent ERα expression would likely lead to resistance to this compound, both as a monotherapy and in combination regimens.

Acquired Resistance Following HER2-Targeted Therapies

The interplay between HER2 signaling and ER signaling is critical in determining therapeutic outcomes. Acquired resistance after treatment with HER2-targeted therapies can involve the reactivation of the ER pathway, which could theoretically sensitize tumors to subsequent treatment with an agent like this compound. mdpi.com For example, a preclinical model of acquired trastuzumab resistance, BT-474-T, showed upregulated ERα expression and became more sensitive to this compound than the parent cell line. mdpi.com

However, the reverse can also occur. The acquisition of HER2 mutations in initially HER2-negative, ER-positive metastatic breast cancer has been identified as a mechanism of resistance to ER-directed therapies. researchgate.netfrontiersin.org These acquired HER2 mutations can drive strong resistance to aromatase inhibitors, tamoxifen (B1202), and fulvestrant (B1683766), and also confer cross-resistance to CDK4/6 inhibitors. frontiersin.org This resistance is often mediated by the activation of downstream MAPK and PI3K signaling. frontiersin.org Therefore, the emergence of such mutations during or after HER2-targeted therapy could create a tumor phenotype that is also resistant to this compound.

Combination Therapy Research and Synergistic Interactions

Amcenestrant in Combination with CDK4/6 Inhibitors (e.g., Palbociclib)

The combination of this compound with CDK4/6 inhibitors like palbociclib (B1678290) has been a key area of investigation, targeting the estrogen receptor (ER) and cell cycle pathways simultaneously.

Preclinical studies have demonstrated a strong synergistic anti-tumor effect when this compound is combined with the CDK4/6 inhibitor palbociclib. aacrjournals.orgresearchgate.net This synergy is observed in endocrine-resistant ER+ breast cancer xenograft models, including those with ESR1 mutations. aacrjournals.orgresearchgate.net The mechanistic rationale for this combination lies in the crosstalk between the ER and CDK4/6 signaling pathways. aacrjournals.orgresearchgate.net Research has shown that inhibiting CDK4/6 with palbociclib can lead to a partial activation of ER pathways, which may serve as a mechanism for tumor escape. aacrjournals.orgresearchgate.net The addition of this compound, a potent ER antagonist and degrader, effectively abolishes this compensatory activation. aacrjournals.orgresearchgate.net Transcriptional analysis of tumor biopsies from xenograft models confirmed that the combination of this compound and palbociclib modulates different pathways and counteracts the ER pathway activation induced by palbociclib alone. aacrjournals.orgresearchgate.net

The promising preclinical data led to the clinical evaluation of this compound in combination with palbociclib for patients with ER+/HER2- advanced breast cancer. The AMEERA-1 phase 1/2 trial showed that the combination had encouraging antitumor activity. nih.gov This was followed by the large, randomized, double-blind, phase 3 AMEERA-5 trial, which compared this compound plus palbociclib to letrozole (B1683767) plus palbociclib as a first-line treatment for ER+/HER2- advanced breast cancer. nih.govnih.govascopubs.org

However, the AMEERA-5 trial was stopped for futility at a prespecified interim analysis. nih.govascopubs.orgsanofi.com The independent data monitoring committee found that the combination of this compound and palbociclib did not meet the prespecified boundary for continuation when compared to the control arm of letrozole and palbociclib. sanofi.com The primary endpoint was progression-free survival (PFS). nih.govascopubs.org At the time of the analysis, the hazard ratio for PFS was 1.209, and the 6-month PFS rate was 82.7% for the this compound arm versus 86.9% for the letrozole arm. nih.govascopubs.org Consequently, the global clinical development program for this compound, including other ongoing studies like AMEERA-6 in early-stage breast cancer, was discontinued (B1498344). sanofi.com

Clinical TrialPhaseCombinationPatient PopulationKey FindingStatus
AMEERA-11/2This compound + PalbociclibER+/HER2- advanced breast cancerEncouraging antitumor activity. nih.gov-
AMEERA-53This compound + Palbociclib vs. Letrozole + PalbociclibFirst-line ER+/HER2- advanced breast cancerDid not meet primary endpoint of improving PFS; trial stopped for futility. nih.govascopubs.orgsanofi.comDiscontinued

Preclinical Synergy and Mechanistic Rationale

This compound with HER2-Targeted Therapies

The rationale for combining this compound with HER2-targeted therapies stems from the significant crosstalk between the ER and HER2 signaling pathways, which can mediate resistance to single-agent therapies. mdpi.comaacrjournals.orgresearchgate.net

Preclinical studies have investigated the combination of this compound with various HER2-targeted agents in HER2+/ER+ breast cancer cell lines, such as BT-474 and MDA-MB-361. mdpi.comaacrjournals.orgresearchgate.net These studies have demonstrated that this compound can enhance the anti-proliferative effects of HER2-targeted therapies. mdpi.com For instance, the addition of this compound increased the efficacy of trastuzumab in MDA-MB-361 and a trastuzumab-resistant cell line, BT-474-T. mdpi.com It also improved the anti-proliferative effect of the antibody-drug conjugate T-DM1 in the BT-474-T cell line. mdpi.com

The development of resistance to HER2-targeted therapies can involve the upregulation of ER signaling. mdpi.com Studies have shown that treatment with agents like lapatinib (B449) and trastuzumab can lead to increased expression of ER and its downstream targets. mdpi.com this compound, by degrading the estrogen receptor, can counteract this escape mechanism. aacrjournals.orgresearchgate.netmdpi.com Combination treatments with this compound and HER2-targeted agents have been shown to reduce the levels of both phosphorylated HER2 (p-HER2) and ER, leading to increased apoptosis. mdpi.com The level of ER expression may be a potential biomarker for the effectiveness of these combination therapies, with higher ER expression associated with greater potential for synergy. mdpi.com

Preclinical research has demonstrated additivity and synergy between this compound and several HER2-targeted tyrosine kinase inhibitors (TKIs), including neratinib (B1684480), lapatinib, and tucatinib (B611992), across various HER2+/ER+ cell lines. mdpi.comaacrjournals.org The combination of this compound with TKIs resulted in reduced levels of phosphorylated HER2 and ER, and an increase in apoptosis. mdpi.com Specifically, this compound significantly lowered the IC50 values for neratinib and tucatinib in BT-474 cells, and for all three TKIs in MDA-MB-361 cells. aacrjournals.org

In contrast, the combination of this compound with the antibody-drug conjugate T-DM1 showed an additive or even antagonistic effect in most of the tested cell lines. mdpi.com However, in a trastuzumab-resistant cell line, the addition of this compound did increase the anti-proliferative efficacy of T-DM1. mdpi.com These findings suggest that combining this compound with HER2-targeted TKIs holds promise as a therapeutic strategy for HER2+/ER+ breast cancer. mdpi.comaacrjournals.orgresearchgate.net

HER2-Targeted TherapyCombination Effect with this compound (Preclinical)Cell Lines TestedKey Mechanistic Finding
TrastuzumabIncreased anti-proliferative effect. mdpi.comMDA-MB-361, BT-474-T mdpi.com-
T-DM1 (Ado-trastuzumab emtansine)Increased anti-proliferative efficacy in resistant cells; additive/antagonistic in others. mdpi.comBT-474-T, other HER2+/ER+ cell lines mdpi.com-
NeratinibSynergy/Additivity. mdpi.comBT-474, MDA-MB-361, EFM-192a, BT-474-T mdpi.comReduced p-HER2 and ER levels, increased apoptosis. mdpi.com
LapatinibSynergy/Additivity. mdpi.comBT-474, MDA-MB-361, EFM-192a, BT-474-T mdpi.comReduced p-HER2 and ER levels, increased apoptosis. mdpi.com
TucatinibSynergy/Additivity. mdpi.comBT-474, MDA-MB-361, EFM-192a, BT-474-T mdpi.comReduced p-HER2 and ER levels, increased apoptosis. mdpi.com

Impact on HER2/ER Signaling Pathway Crosstalk

Research with Other Targeted Agents (e.g., mTOR Inhibitors, PI3K Inhibitors)

The exploration of this compound in combination with other targeted therapies, particularly inhibitors of the PI3K/Akt/mTOR pathway, was a key aspect of its clinical development program. This pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a known mechanism of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer. The rationale for combining this compound with mTOR or PI3K inhibitors was to simultaneously block the ER pathway and a key resistance pathway, potentially leading to synergistic antitumor effects and overcoming or delaying the development of resistance.

Preclinical evidence has supported the combination of endocrine therapies with mTOR inhibitors. The addition of the mTOR inhibitor everolimus (B549166) to endocrine therapy has been shown to reverse endocrine resistance in ER+ metastatic breast cancer in clinical trials such as BOLERO-2 and TAMRAD. d-nb.infospringermedizin.de Similarly, targeting the PI3K pathway, particularly the alpha isoform (PI3Kα) which is frequently mutated in ER+ breast cancer, has been a strategy to overcome endocrine resistance. researchgate.net The SOLAR-1 study, for instance, demonstrated that the combination of the PI3K inhibitor alpelisib (B612111) with fulvestrant (B1683766) improved outcomes in patients with PIK3CA-mutated breast cancer. hematologyandoncology.net

The clinical investigation of this compound in these combinations was primarily designed within the multi-arm AMEERA-1 Phase 1/2 study (NCT03284957). d-nb.inforesearchgate.nettargetedonc.comresearchgate.net This trial included specific arms to evaluate the safety and efficacy of this compound combined with the mTOR inhibitor everolimus and the PI3Kα inhibitor alpelisib in patients with ER+/HER2- advanced breast cancer. researchgate.nettargetedonc.comresearchgate.net

Arm 4 (Parts H and I) of the AMEERA-1 trial was designed to assess this compound in combination with everolimus. researchgate.net The primary objective of the initial phase (Part H) was to determine the recommended dose of everolimus to be used with this compound, based on safety and pharmacokinetic data. researchgate.net Following this, the expansion phase (Part I) was intended to further evaluate the safety and antitumor activity of the combination. researchgate.net

Similarly, Parts F and G of the AMEERA-1 trial were dedicated to investigating this compound in combination with alpelisib, specifically in patients with PIK3CA-mutated ER+/HER2- advanced breast cancer. researchgate.net The study aimed to confirm the recommended phase 2 dose of the combination and then to assess its safety and tolerability. researchgate.net

Despite the strong preclinical rationale and the initiation of these clinical investigations, detailed research findings, including comprehensive data tables on the efficacy of this compound in combination with everolimus or alpelisib from the AMEERA-1 trial, have not been extensively published. The global clinical development program for this compound was discontinued, which has limited the public availability of mature data from these specific combination arms. targetedonc.com

While specific data for this compound is limited, a patent for a compound with a similar chemical backbone to this compound, in combination with alpelisib, demonstrated a synergistic anti-tumor effect in a preclinical xenograft model of human breast cancer. This provides some evidence for the potential of this combination strategy.

The table below summarizes the intended investigation of this compound in combination with mTOR and PI3K inhibitors within the AMEERA-1 trial. Due to the discontinuation of the this compound development program, detailed efficacy results for these specific arms are not available in the public domain.

Trial ArmCombinationTarget PopulationStated Objectives
AMEERA-1 (Arm 4, Parts H & I) This compound + EverolimusER+/HER2- Advanced Breast CancerEvaluate safety, determine recommended dose, and assess antitumor activity. researchgate.net
AMEERA-1 (Arm 3, Parts F & G) This compound + AlpelisibER+/HER2-, PIK3CA-mutated Advanced Breast CancerConfirm recommended phase 2 dose, and evaluate safety and tolerability. researchgate.net

Discontinuation of Clinical Development: Academic Implications

Analysis of Clinical Trial Primary Endpoint Outcomes Leading to Discontinuation

The discontinuation of amcenestrant's development was primarily driven by the failure to meet primary endpoints in two pivotal clinical trials: AMEERA-3 and AMEERA-5. sanofi.comascopubs.org

The AMEERA-3 trial, a Phase 2 study, evaluated this compound as a monotherapy against a physician's choice of endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior hormonal therapies. clinicaltrialsarena.comascopost.com The primary endpoint was progression-free survival (PFS). ascopubs.orgclinicaltrialsarena.comnih.gov The trial did not meet this primary objective, showing no statistically significant improvement in PFS for patients treated with this compound compared to the control arm. ascopubs.orgclinicaltrialsarena.comascopost.com The median PFS was 3.6 months for the this compound group versus 3.7 months for the treatment of physician's choice (TPC) group. ascopost.comascopubs.org

The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to assess the efficacy and safety of this compound in combination with the CDK4/6 inhibitor palbociclib (B1678290) as a first-line treatment for patients with ER+/HER2- advanced breast cancer. sanofi.comtargetedonc.comnih.gov The control arm received letrozole (B1683767) in combination with palbociclib. sanofi.comtargetedonc.com The primary endpoint for this trial was also progression-free survival. targetedonc.comascopubs.orgascopubs.orgtargetedonc.com A prespecified interim analysis conducted by an Independent Data Monitoring Committee (IDMC) revealed that the combination of this compound and palbociclib did not meet the predefined boundary for continuation when compared to the control arm. sanofi.comtargetedonc.com The hazard ratio for PFS was 1.209, indicating a lack of benefit. ascopubs.org Consequently, the IDMC recommended halting the trial for futility. sanofi.comclinicaltrialsarena.com Following this recommendation, Sanofi announced the discontinuation of the entire this compound global clinical development program, which also included the AMEERA-6 trial in early-stage breast cancer. sanofi.comeconomictimes.comclinicaltrialsarena.com

Interactive Data Table: AMEERA-3 and AMEERA-5 Primary Endpoint Results

TrialPhaseTreatment ArmsPrimary EndpointResult
AMEERA-3 2This compound vs. Treatment of Physician's ChoiceProgression-Free Survival (PFS)Did not meet primary endpoint (Median PFS: 3.6 vs 3.7 months) ascopost.comascopubs.org
AMEERA-5 3This compound + Palbociclib vs. Letrozole + PalbociclibProgression-Free Survival (PFS)Stopped for futility at interim analysis (HR: 1.209) ascopubs.org

Contribution to Scientific Understanding of Oral SERDs

Despite its clinical trial failures, the research and data generated from the this compound program have contributed to the broader scientific understanding of oral SERDs, a class of drugs designed to be more effective and convenient than the injectable SERD fulvestrant (B1683766). economictimes.comresearchgate.net

One of the key areas of insight has been the potential differential effect of oral SERDs in patients with and without ESR1 mutations. The AMEERA-3 trial data, upon further analysis, showed a numerical trend towards improved PFS in a subgroup of patients with baseline ESR1 mutations who were treated with this compound (3.7 months) compared to the physician's choice of therapy (2.0 months). ascopost.comnih.govascopubs.org Although not statistically significant, this finding aligns with observations from trials of other oral SERDs, suggesting that the therapeutic benefit of this class of drugs might be more pronounced in the ESR1-mutant population. ascopubs.orgnih.gov This has reinforced the importance of patient selection and biomarker analysis in the development of new endocrine therapies. hematologyandoncology.net

The this compound trials also provided valuable data on the safety and tolerability profile of a novel oral SERD. nih.govnih.gov While the drug was ultimately not effective enough, the safety data collected across the AMEERA program contributes to a collective knowledge base that can inform the development of future oral SERDs with potentially better therapeutic windows.

Furthermore, the experience with this compound highlights the complexities of developing new endocrine agents. This compound demonstrated potent ER degradation in preclinical studies, but this did not translate into superior clinical efficacy in the populations studied. researchgate.netnih.gov This underscores the challenges in translating preclinical promise into clinical success and the need for more sophisticated preclinical models that can better predict clinical outcomes.

Lessons Learned for Future Endocrine Therapy Development

The discontinuation of this compound offers several important lessons for the future development of endocrine therapies for breast cancer.

Firstly, the failure of AMEERA-5, a first-line combination trial, suggests that demonstrating superiority over the well-established combination of an aromatase inhibitor and a CDK4/6 inhibitor is a very high bar. ascopubs.org Future trials in this setting will likely require novel trial designs, potentially focusing on specific patient populations with a higher unmet need or utilizing biomarkers to identify those most likely to benefit.

Secondly, the trend towards greater benefit in ESR1-mutant tumors seen in AMEERA-3 and other oral SERD trials emphasizes the growing importance of personalized medicine in breast cancer. ascopubs.orgnih.gov The approval of elacestrant (B1663853) for ESR1-mutant ER+/HER2- metastatic breast cancer has set a precedent, and future development programs for endocrine therapies will almost certainly need to incorporate robust biomarker strategies from the outset. hematologyandoncology.netnih.govunimi.it

Thirdly, the collective experience with this compound and other oral SERDs that have produced mixed results, such as giredestrant, has tempered initial broad enthusiasm and led to a more nuanced understanding of this drug class. hematologyandoncology.net It is now clearer that not all oral SERDs are created equal and that their success will likely depend on a combination of factors including their specific pharmacological properties, the patient population being treated, and the specific clinical setting (e.g., monotherapy vs. combination, early vs. late-stage disease). aacr.org

Future Research Directions and Unanswered Questions

Optimal Dosing Strategies and Schedules in Novel Contexts

Initial clinical trials with amcenestrant explored various dosing strategies to determine the recommended Phase 2 dose (RP2D). The AMEERA-1 study, a Phase 1/2 trial, investigated a range of once-daily (QD) doses from 20 mg to 600 mg, as well as a twice-daily (BID) regimen. d-nb.inforesearchgate.net Based on factors including the absence of dose-limiting toxicities and pharmacokinetic data, 400 mg QD was selected as the RP2D for monotherapy. d-nb.inforesearchgate.net

Further studies, such as AMEERA-2 in a Japanese population, also evaluated 400 mg QD and 300 mg BID regimens. springermedizin.denih.gov While the 400 mg QD dose showed a favorable safety profile and was selected as the recommended Phase 2 dose for larger trials, the exploration of different dosing schedules raises questions about optimization in specific clinical scenarios. springermedizin.denih.gov For instance, the AMEERA-5 trial, which was ultimately stopped for futility, investigated this compound at 200 mg daily in combination with palbociclib (B1678290). sanofi.comascopubs.orgascopubs.org

Unanswered questions remain regarding whether alternative dosing schedules, such as intermittent versus continuous dosing, or different dose levels in combination with other targeted agents, could yield a more favorable efficacy profile. Future research could explore these novel dosing contexts to maximize therapeutic benefit.

Identification of Robust Predictive Biomarkers for Response and Resistance

A critical area of ongoing research in oncology is the identification of biomarkers that can predict which patients are most likely to respond to a given therapy. For this compound, while some biomarker analyses were conducted, robust predictive markers for response and resistance remain to be definitively identified.

The AMEERA-2 study investigated the effect of this compound on tumor biomarkers such as Ki67, Bcl-2, and PgR, as well as ESR1 mutation profiles. springermedizin.denih.govd-nb.info While decreases in the allele frequency of some ESR1 mutations were observed post-treatment, the main drivers of resistance to this compound appeared to be mechanisms other than ESR1 mutations. cancernetwork.comonclive.com In the AMEERA-3 trial, while there was a trend toward longer progression-free survival (PFS) in patients with baseline ESR1 mutations treated with this compound compared to the physician's choice of endocrine therapy, the difference was not statistically significant. researchgate.netascopubs.orgnih.gov

Future research should focus on more comprehensive biomarker discovery platforms to investigate potential predictors of response. This could include exploring the role of ER expression levels, as preclinical data in HER2+/ER+ cell lines suggested that higher ER expression was associated with a greater potential for synergy when this compound was combined with HER2-targeted therapies. amazonaws.comlarvol.com Additionally, investigating broader genomic and proteomic profiles of tumors may uncover novel biomarkers to guide patient selection for future oral SERDs.

Further Elucidation of Resistance Mechanisms Beyond ESR1 Mutations

A key finding from the this compound clinical program was that resistance to the drug appears to be driven by mechanisms beyond the well-established ESR1 mutations. cancernetwork.comonclive.com While this compound demonstrated activity in tumors with ESR1 mutations, including the D538G and Y537S variants, this did not consistently translate to a significant clinical benefit, suggesting other resistance pathways are at play. cancernetwork.comnih.gov

The development of resistance to endocrine therapies is a complex process that can involve various signaling pathways. nih.gov Future research efforts should be directed at elucidating these alternative resistance mechanisms. This could involve investigating the role of signaling pathways that can circumvent ER-regulated transcription, such as the MAPK pathway, or resistance driven by mutations or amplifications in receptor tyrosine kinases. nih.gov Understanding these pathways is crucial for developing rational combination strategies to overcome resistance to oral SERDs.

Potential Role in HER2+/ER+ Breast Cancer Subtypes (Preclinical Focus)

Approximately 70% of HER2-positive (HER2+) breast cancers also express the estrogen receptor (ER), creating a distinct subtype with complex signaling crosstalk between the HER2 and ER pathways. aacrjournals.orgresearchgate.net This crosstalk can lead to therapeutic resistance when targeting only one of these pathways. amazonaws.commdpi.com

Preclinical studies have explored the potential of combining this compound with HER2-targeted therapies. aacrjournals.orgresearchgate.net In HER2+/ER+ breast cancer cell lines, the combination of this compound with tyrosine kinase inhibitors (TKIs) like neratinib (B1684480), lapatinib (B449), and tucatinib (B611992) showed additive and synergistic effects, leading to reduced cell viability and increased apoptosis. amazonaws.comaacrjournals.org These combinations also led to a reduction in both p-HER2 and ER levels. amazonaws.com Furthermore, in a trastuzumab-resistant cell line, the addition of this compound increased the anti-proliferative effect of both trastuzumab and the antibody-drug conjugate T-DM1. amazonaws.com

These promising preclinical findings suggest a potential therapeutic strategy for HER2+/ER+ breast cancer. amazonaws.comaacrjournals.orgresearchgate.net Although the clinical development of this compound was discontinued (B1498344) before it could be investigated in this specific patient population, these preclinical results provide a strong rationale for future research into combining next-generation oral SERDs with HER2-targeted agents. amazonaws.commdpi.com

Academic Contributions to Endocrine Therapy Landscape Evolution

Despite its discontinuation, the this compound development program has made notable contributions to the evolving landscape of endocrine therapy for breast cancer. The research has underscored the feasibility of developing orally bioavailable SERDs, a significant advancement over the intramuscular administration of fulvestrant (B1683766). nih.govmdpi.com

The clinical trial program, which included collaborations with leading academic cooperative groups like the Breast International Group (BIG), the European Organisation for Research and Treatment of Cancer (EORTC), and the Alliance Foundation Trials (AFT) for the AMEERA-6 trial, has generated a wealth of data that will continue to inform the scientific community. globenewswire.comeortc.org The findings from the AMEERA trials, particularly the observation that resistance mechanisms beyond ESR1 mutations are significant drivers of treatment failure, have highlighted critical areas for future research and development of endocrine therapies. sanofi.comcancernetwork.comonclive.com The accumulated knowledge from the this compound program will undoubtedly contribute to the design of future clinical trials and the development of more effective treatments for patients with ER+ breast cancer. sanofi.com

Synthetic Approaches and Chemical Development Research

Evolution of Synthetic Routes

The initial synthesis of Amcenestrant, as reported by chemists at Sanofi, centered around a critical carbon-carbon bond formation. acs.orgacs.org This key step involved a Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. acs.orgacs.org

The original synthetic pathway can be summarized as follows:

Key Reaction: A Suzuki-Miyaura coupling between an enol triflate and a boronate. acs.orgacs.org

Challenge: A significant challenge in this initial route was the formation of the C1-C2 bond. acs.orgacs.org

Drawbacks: The use of a palladium catalyst makes this process costly. acs.orgacs.org Furthermore, the boronate reagent used is hygroscopic and susceptible to hydrolysis, posing problems for large-scale production. acs.orgacs.org

Recognizing the limitations of the initial palladium-catalyzed approach, researchers sought alternative and more efficient synthetic strategies. This led to the development of a novel route utilizing a copper-catalyzed cross-coupling reaction. acs.orgnih.gov This newer approach represented a significant evolution in the synthesis of this compound.

The evolved, copper-catalyzed synthesis involves these key transformations:

A cross-coupling reaction between an enol triflate and an aryl Grignard reagent, catalyzed by a copper salt. acs.orgnih.gov

A subsequent deprotection step. acs.orgnih.gov

A Mitsunobu reaction. acs.orgnih.gov

A final saponification to yield this compound. acs.orgnih.gov

Sustainable Synthesis Methodologies Development

A primary driver in the evolution of this compound's synthesis has been the pursuit of more sustainable and environmentally friendly methods. The shift from a palladium-catalyzed to a copper-catalyzed cross-coupling reaction is a prime example of this endeavor. acs.orgnih.gov

Key aspects of the sustainable synthesis development include:

Avoiding Precious Metals: The high cost and toxicity associated with palladium were major drawbacks of the initial synthetic route. acs.orgacs.org Copper, being a more abundant and less expensive transition metal, presents a more sustainable alternative. acs.org

Catalyst System: The sustainable route employs a copper catalyst, specifically Li₂CuCl₂, for the key cross-coupling step. acs.org

Convergent Synthesis: The copper-catalyzed approach is designed as a convergent synthesis. acs.orgacs.org This involves preparing key fragments of the molecule separately before joining them together in the final steps. For instance, the Grignard reagent was prepared from a boronate precursor available from Sanofi. acs.orgacs.org

This development underscores a significant move towards greener chemistry in the pharmaceutical industry, aiming to reduce reliance on expensive and hazardous materials without compromising the efficiency of the synthesis.

Process Optimization for Compound Preparation

The optimization of the synthesis of this compound has been focused on improving efficiency, scalability, and cost-effectiveness, particularly for multi-kilogram preparations. acs.org The transition from the palladium-catalyzed Suzuki-Miyaura reaction to the copper-catalyzed cross-coupling was a major step in this optimization process. acs.orgacs.org

Further optimization efforts have been documented:

Reaction Conditions: Research has focused on optimizing the conditions for the copper-catalyzed cross-coupling reaction to ensure its feasibility for large-scale production. acs.org While the improved synthesis has been established, further work is needed to refine reaction conditions for industrial scale-up. acs.org

Starting Material Preparation: The synthesis of key intermediates has also been a focus of optimization. For example, the preparation of the required Grignard reagent was investigated starting from a readily available boronate. acs.orgacs.org This involved treating the boronate with copper(II) bromide in a methanol/water mixture to produce the corresponding brominated substrate, which was then converted to the Grignard reagent. acs.orgacs.org

These optimization studies are crucial for transforming a laboratory-scale synthesis into a robust and economically viable process for the large-scale production of the compound.

Q & A

Q. What is the mechanistic basis of Amcenestrant’s activity as a selective estrogen receptor degrader (SERD)?

this compound binds competitively to estrogen receptors (ER), inducing conformational changes that disrupt co-activator recruitment and promote ER ubiquitination and proteasomal degradation. Preclinical models demonstrate its efficacy in ER+ breast cancer xenografts, with tumor shrinkage comparable to fulvestrant. Researchers should validate degradation efficacy via Western blotting for ERα levels in vitro and correlate these with transcriptional activity assays (e.g., ER-responsive luciferase reporters) .

Q. How do pharmacokinetic (PK) parameters inform dosing strategies for this compound in clinical trials?

Key PK findings from Phase I trials (AMEERA-1/2):

  • Median Tmax: 3–4 hours post-dose.
  • Steady-state achieved by Day 8 with no accumulation.
  • Higher Ctrough observed in 300 mg BID vs. 400 mg QD regimens.
    Methodologically, researchers should design PK studies with repeated sampling to assess dose proportionality and CYP3A4 induction (via 4β-hydroxycholesterol ratios) .

Q. What preclinical evidence supports this compound’s efficacy against ESR1-mutated tumors?

In vitro, this compound degrades ER in models harboring ESR1 mutations (e.g., D538G, Y537S), which confer resistance to aromatase inhibitors. Researchers should use patient-derived xenografts (PDXs) with ESR1 mutations and track allele frequency changes in circulating tumor DNA (ctDNA) pre/post-treatment to assess clonal suppression .

Advanced Research Questions

Q. How can contradictory safety outcomes between AMEERA-1 and AMEERA-2 trials be methodologically reconciled?

AMEERA-1 reported no dose-limiting toxicities (DLTs) at 600 mg QD, while AMEERA-2 observed a DLT (grade 3 rash) at 300 mg BID. To resolve discrepancies:

  • Compare patient demographics (e.g., prior therapies, genetic backgrounds).
  • Analyze metabolite profiles across dosing regimens.
  • Use toxicity prediction models (e.g., quantitative structure-activity relationship [QSAR]) to identify off-target effects.
    Controlled retesting in ethnically diverse cohorts is recommended .

Q. What experimental frameworks are optimal for evaluating this compound’s biomarker-driven efficacy?

  • Primary endpoints : ER degradation (IHC), ESR1 mutation clearance (ctDNA NGS).
  • Secondary endpoints : Progression-free survival (PFS) stratified by baseline ESR1 status.
  • Analytical tools : Cox regression for PFS with biomarker interaction terms; Kaplan-Meier curves for mutation subgroups.
    Include preplanned biomarker analyses in trial protocols to avoid post hoc bias .

Q. Why did later-stage trials (AMEERA-3/5/6) fail to meet endpoints, and how can future SERD trials avoid similar pitfalls?

AMEERA-5/6 highlighted toxicity concerns and lack of PFS benefit. Recommendations:

  • Patient selection : Enrich for ESR1 mutations or endocrine-resistant populations.
  • Combination strategies : Pair with CDK4/6 inhibitors to enhance efficacy.
  • Endpoint refinement : Use composite endpoints (e.g., clinical benefit rate + ctDNA clearance).
    Researchers should conduct meta-analyses of failed trials to identify predictive biomarkers .

Q. How should researchers address this compound’s potential CYP3A4 induction in drug-drug interaction studies?

  • Co-administer CYP3A4 substrates (e.g., midazolam) to assess clearance changes.
  • Monitor 4β-hydroxycholesterol levels as a surrogate for enzyme induction.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions in special populations (e.g., hepatic impairment) .

Methodological Guidelines

  • Data Integrity : For multicenter trials, standardize ER degradation assays across labs using reference controls and blinded pathologists .
  • Reproducibility : Publish full experimental protocols, including cell line authentication and dosing schedules, per the Beilstein Journal’s guidelines .
  • Ethical Compliance : Store trial data in encrypted repositories with access logs; anonymize genetic data per GDPR/IRB requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.